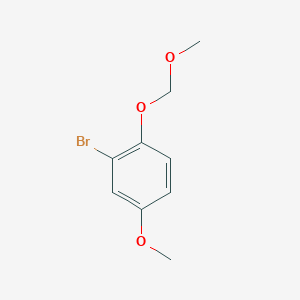

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Description

BenchChem offers high-quality 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-methoxy-1-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-11-6-13-9-4-3-7(12-2)5-8(9)10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFQOBOFWXPMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the two-step synthesis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, a key intermediate in the development of advanced pharmaceutical compounds and fine chemicals. The synthesis begins with the regioselective bromination of 4-methoxyphenol to yield 2-bromo-4-methoxyphenol. This intermediate is subsequently protected using a methoxymethyl (MOM) group to afford the final product. This document offers a detailed exposition of the reaction mechanisms, step-by-step experimental protocols, in-process controls, characterization data, and critical safety considerations. The causality behind experimental choices is explained to empower researchers to not only replicate the synthesis but also to adapt it based on a foundational understanding of the underlying chemistry.

Introduction: Strategic Importance and Synthetic Overview

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is a highly functionalized aromatic building block. The presence of an ortho-bromo substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the methoxy group influences the electronic properties of the ring. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl, which is stable under a wide range of conditions, particularly strongly basic and weakly acidic environments, yet can be selectively removed when needed.[1][2] This combination of features makes the title compound a valuable precursor in the multi-step synthesis of complex molecules, including bioactive natural products and drug candidates.[3][4]

The synthetic strategy detailed herein is a logical and efficient two-step process:

-

Electrophilic Aromatic Substitution: Ortho-bromination of the commercially available 4-methoxyphenol. The electron-donating nature of both the hydroxyl and methoxy groups strongly activates the aromatic ring, directing the incoming electrophile (bromine) to the positions ortho to the powerful hydroxyl activator.

-

Hydroxyl Group Protection: Conversion of the phenolic hydroxyl group of the intermediate, 2-bromo-4-methoxyphenol, into a methoxymethyl (MOM) ether. This is crucial for preventing unwanted side reactions of the acidic phenol proton in subsequent synthetic steps.

This guide will elaborate on each of these stages, providing the scientific rationale and practical details necessary for successful execution in a laboratory setting.

Overall Synthetic Workflow

The synthesis proceeds from a common starting material to the final protected product via an isolable intermediate.

Caption: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of 2-Bromo-4-methoxyphenol (Intermediate)

Mechanistic Rationale

The bromination of 4-methoxyphenol is a classic example of electrophilic aromatic substitution. The benzene ring is highly activated by two electron-donating groups: the hydroxyl (-OH) and the methoxy (-OCH₃). The hydroxyl group is a more potent activating group than the methoxy group, and it strongly directs incoming electrophiles to its ortho and para positions. Since the para position is already occupied by the methoxy group, bromination occurs selectively at one of the ortho positions. The reaction proceeds readily, often without the need for a Lewis acid catalyst, which is typically required for less activated rings. Using a polar solvent like acetic acid can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine.

Experimental Protocol

Materials and Equipment

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 10.0 g | 80.5 | 1.0 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 80 mL | - | - |

| Bromine (Br₂) | Br₂ | 159.81 | 4.1 mL (12.87 g) | 80.5 | 1.0 |

| Saturated Na₂S₂O₃ (aq) | Na₂S₂O₃ | 158.11 | ~50 mL | - | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~200 mL | - | - |

| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |

Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber containing sodium thiosulfate solution), dissolve 4-methoxyphenol (10.0 g, 80.5 mmol) in 80 mL of glacial acetic acid.

-

Bromine Addition: Cool the solution in an ice-water bath. In the dropping funnel, prepare a solution of bromine (4.1 mL, 80.5 mmol) in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred 4-methoxyphenol solution over approximately 30-45 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into 400 mL of ice-cold water with stirring. A precipitate should form.

-

Work-up: Quench any remaining bromine by adding saturated sodium thiosulfate solution dropwise until the orange/yellow color disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 70 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-bromo-4-methoxyphenol, often obtained as a crystalline solid, can be purified by recrystallization from hexanes or by flash column chromatography if necessary.

In-Process Characterization of 2-Bromo-4-methoxyphenol

-

Appearance: White to light yellow crystalline powder.[5]

-

¹³C NMR (100 MHz, CDCl₃): δ 153.8, 146.5, 116.9, 116.3, 115.4, 110.0, 56.0.[6]

-

Melting Point: 39-45 °C.

Part II: Synthesis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Mechanistic Rationale

The protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether is achieved via a nucleophilic substitution reaction. The phenol is first deprotonated by a non-nucleophilic base, typically an amine base like N,N-diisopropylethylamine (DIPEA), to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloromethyl methyl ether (MOM-Cl). DIPEA is an ideal choice as it is a hindered base, which minimizes potential side reactions, and its corresponding ammonium salt is often soluble in the organic solvent or easily removed during aqueous work-up. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve both the starting material and reagents.[7]

Critical Safety Note: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[8] Safer alternatives, such as methoxymethyl-2-pyridylsulfide or methoxymethyl acetate in the presence of a Lewis acid, have been developed and can be considered.[8] This guide details the traditional, widely cited MOM-Cl protocol.

Experimental Protocol

Materials and Equipment

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 2-Bromo-4-methoxyphenol | C₇H₇BrO₂ | 203.04 | 10.0 g | 49.2 | 1.0 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 150 mL | - | - |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 12.9 mL (9.6 g) | 74.0 | 1.5 |

| Chloromethyl methyl ether (MOM-Cl) | C₂H₅ClO | 80.51 | 4.5 mL (4.8 g) | 59.1 | 1.2 |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~50 mL | - | - |

| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |

Procedure

-

Reaction Setup: To an oven-dried 500 mL round-bottom flask under an argon or nitrogen atmosphere, add 2-bromo-4-methoxyphenol (10.0 g, 49.2 mmol) and dissolve it in anhydrous dichloromethane (150 mL).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (12.9 mL, 74.0 mmol) to the solution via syringe.

-

Cooling: Cool the resulting mixture to 0°C using an ice-water bath.

-

MOM-Cl Addition: (Caution: Carcinogen) Add freshly distilled chloromethyl methyl ether (MOM-Cl) (4.5 mL, 59.1 mmol) dropwise over 10-15 minutes. Ensure the temperature remains below 5°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Upon completion, cool the flask in an ice bath and slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated NH₄Cl solution (1 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

2.3. Purification and Final Characterization

The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to yield 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene as a clear oil or low-melting solid.

Expected Characterization Data

| Property | Value |

| Molecular Formula | C₉H₁₁BrO₃ |

| Molecular Weight | 247.09 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.15 (d, 1H), 6.95 (d, 1H), 6.80 (dd, 1H), 5.15 (s, 2H), 3.80 (s, 3H), 3.50 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~ 154.5, 150.0, 118.0, 117.5, 115.0, 112.0, 95.0, 56.5, 56.0 |

Safety and Hazard Management

All manipulations should be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

4-Methoxyphenol: May cause skin and eye irritation.[9]

-

Bromine: Highly corrosive, toxic, and causes severe burns. Inhalation can be fatal. Handle with extreme care, and always have a neutralizing agent (sodium thiosulfate) readily available.

-

Acetic Acid (Glacial): Corrosive, causes severe skin and eye burns.

-

Chloromethyl methyl ether (MOM-Cl): Confirmed human carcinogen. Extreme caution is required. Use only in a well-maintained fume hood. Avoid inhalation and skin contact. All equipment and glassware should be decontaminated with a suitable solution (e.g., aqueous ammonia) after use.

-

DIPEA: Flammable and corrosive. Causes skin and eye irritation.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Bromination (Step 1) | Insufficient bromine; short reaction time. | Add a slight excess of bromine (1.05 eq.) and monitor carefully by TLC. Extend the reaction time at room temperature. |

| Formation of Dibromo Product | Excess bromine; reaction temperature too high. | Ensure precise 1.0 equivalent of bromine is added slowly at low temperature. Quench the reaction as soon as the starting material is consumed. |

| Low Yield in MOM Protection (Step 2) | Wet solvent or reagents; insufficient base; degraded MOM-Cl. | Use anhydrous solvents. Ensure at least 1.5 eq. of DIPEA is used. Use freshly distilled or newly purchased MOM-Cl. |

| Difficult Purification | Close-running impurities. | Employ a shallow solvent gradient during column chromatography for better separation. If the product is a solid, attempt recrystallization. |

References

-

Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

-

Król-Bogomilski, J. (1991). On reactivity of methoxymethyl acetate towards alcohols and phenols. Polish J. Chem., 65, 1433. As cited on OoCities.org. Retrieved from [Link]

-

Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. Retrieved from [Link]

- Li, M., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molecules, 23(7), 1735.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 297382, 2-Bromo-4-methoxyphenol. Retrieved from [Link]

- Otsuka, Y., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8348–8355.

- Perni, R. B., & Gribble, G. W. (1983). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520288, 2-Bromo-4-methoxy-1-methylbenzene. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: 4-Methoxyphenol. Retrieved from [Link]

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley and Sons, Inc.

- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.

-

CP Lab Safety. (n.d.). 2-Bromo-4-methoxyphenol, 25g, Each. Retrieved from [Link]

-

Zhao, Y., et al. (n.d.). Supplementary Information for Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journals. Retrieved from [Link]

- Google Patents. (n.d.). JPH09151151A - Production of 4-methoxyphenol.

-

Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11736734, 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. Retrieved from [Link]

Sources

- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Bromo-4-methoxyphenol | 17332-11-5 [sigmaaldrich.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. restoredcdc.org [restoredcdc.org]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, a key building block in modern organic synthesis. The document details the protection of the phenolic hydroxyl group of 2-bromo-4-methoxyphenol using chloromethyl methyl ether (MOM-Cl). It covers the underlying reaction mechanism, a detailed and field-tested experimental procedure, purification techniques, and methods for analytical characterization. Furthermore, this guide emphasizes critical safety considerations for handling the hazardous reagents involved and offers troubleshooting insights to ensure a high-yield, reproducible synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: Strategic Importance of Phenolic Protection

In multi-step organic synthesis, particularly within the pharmaceutical industry, the selective masking and unmasking of reactive functional groups is a cornerstone of molecular construction. Phenols, with their acidic hydroxyl group, often require protection to prevent unwanted side reactions during subsequent synthetic transformations. The methoxymethyl (MOM) ether is a widely utilized protecting group for phenols and alcohols due to its ease of installation, general stability to a wide range of non-acidic reagents, and reliable cleavage under acidic conditions.[1]

The target molecule, 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, is a valuable intermediate. The presence of the bromine atom allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the MOM-protected phenol offers a latent hydroxyl group that can be revealed at a later synthetic stage. This guide provides a detailed protocol for the efficient preparation of this key intermediate from commercially available 2-bromo-4-methoxyphenol.

Reaction Overview and Mechanism

The synthesis involves the O-alkylation of the phenoxide derived from 2-bromo-4-methoxyphenol with chloromethyl methyl ether (MOM-Cl). This reaction is a variation of the Williamson ether synthesis.

Overall Transformation:

2.1. Mechanistic Rationale

The reaction proceeds via a two-step mechanism under basic conditions.[2] The choice of base is critical; a strong, non-nucleophilic base is required to fully deprotonate the phenol without competing in the subsequent alkylation step. Sodium hydride (NaH) is an excellent choice for this purpose.[1][2]

-

Deprotonation: Sodium hydride, a strong base, irreversibly deprotonates the acidic phenolic hydroxyl group of 2-bromo-4-methoxyphenol. This generates a sodium phenoxide intermediate and hydrogen gas. The evolution of hydrogen gas serves as a visual indicator of the reaction's progress.

-

Nucleophilic Substitution (SN2): The resulting phenoxide anion is a potent nucleophile. It attacks the electrophilic methylene carbon of chloromethyl methyl ether (MOM-Cl), displacing the chloride leaving group in a classic SN2 reaction.[2] The lone pairs on the ether oxygen of MOM-Cl help to stabilize the developing positive charge in the transition state, making it a highly reactive alkylating agent.[2]

Diagram: Reaction Mechanism

Caption: Mechanism of MOM protection of 2-bromo-4-methoxyphenol.

Detailed Experimental Protocol

This protocol is designed for reproducibility and high yield. Adherence to anhydrous conditions is paramount for the success of this reaction.

3.1. Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Key Properties |

| 2-Bromo-4-methoxyphenol | C₇H₇BrO₂ | 203.03 | 24.62 | 1.0 | Solid |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 29.54 | 1.2 | Pyrophoric solid |

| Chloromethyl methyl ether | C₂H₅ClO | 80.51 | 36.93 | 1.5 | Carcinogen , liquid |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | Solvent, hygroscopic |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | - | Quenching agent |

| Saturated aq. NaCl (Brine) | NaCl | 58.44 | - | - | Washing agent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | Drying agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | Extraction solvent |

| Hexanes | C₆H₁₄ | 86.18 | - | - | Extraction solvent |

3.2. Equipment

-

Three-neck round-bottom flask (250 mL), oven-dried

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas inlet

-

Septa

-

Syringes and needles

-

Addition funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

3.3. Step-by-Step Procedure

-

Flask Preparation: An oven-dried 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, is placed under an inert atmosphere of argon or nitrogen.

-

Reagent Addition: To the flask, add 2-bromo-4-methoxyphenol (5.00 g, 24.62 mmol, 1.0 eq.) and anhydrous tetrahydrofuran (THF, 100 mL). Stir the mixture until the solid is fully dissolved.

-

Base Addition: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.18 g, 29.54 mmol, 1.2 eq.) to the stirred solution in small portions. Caution: Hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become a homogeneous slurry.

-

Alkylation: While maintaining the temperature at 0 °C, add chloromethyl methyl ether (MOM-Cl, 2.81 mL, 36.93 mmol, 1.5 eq.) dropwise via syringe over 10 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material (phenol) will have a lower Rf value than the less polar product.

-

Quenching: Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) to destroy any unreacted sodium hydride.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and water (50 mL). Shake and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 50 mL). This helps to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Diagram: Experimental Workflow

Caption: Synthetic and purification workflow for the target molecule.

Purification and Characterization

The crude product obtained after concentration is typically a pale yellow oil containing the desired product and residual mineral oil from the NaH dispersion. Purification is necessary to obtain the analytically pure compound.

4.1. Purification

Purification is best achieved by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with 100% hexanes and gradually increase the polarity to 5-10% ethyl acetate in hexanes. The product is non-polar and will elute relatively quickly.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene as a colorless to pale yellow oil. A typical yield is in the range of 85-95%.

4.2. Analytical Characterization

The identity and purity of the final product should be confirmed by standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the aromatic protons, the two methoxy groups, and the methylene bridge of the MOM group. Expected signals include:

-

A singlet around δ 5.2 ppm (2H, -O-CH₂-O-).

-

A singlet around δ 3.8 ppm (3H, Ar-OCH₃).

-

A singlet around δ 3.5 ppm (3H, -O-CH₃).

-

Signals in the aromatic region (δ 6.8-7.2 ppm) corresponding to the three protons on the benzene ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule, including the characteristic signal for the methylene carbon of the MOM group around 95 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum will show the disappearance of the broad O-H stretch from the starting phenol (around 3300 cm⁻¹) and the appearance of strong C-O stretching bands characteristic of the ether linkages (around 1050-1250 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) and the characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M+2 peaks in approximately 1:1 ratio).

Safety and Handling

CRITICAL SAFETY INFORMATION: This procedure involves extremely hazardous materials and must only be performed by trained personnel in a well-ventilated chemical fume hood.

-

Chloromethyl methyl ether (MOM-Cl): MOM-Cl is a potent carcinogen and a lachrymator.[3][4] It must be handled with extreme caution using appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. All manipulations should be performed in a certified chemical fume hood. Commercial preparations of MOM-Cl can contain the even more dangerous bis(chloromethyl) ether, a potent lung carcinogen.[3]

-

Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[1] It is pyrophoric and can ignite spontaneously in moist air. It should be handled under an inert atmosphere and away from any sources of water or protic solvents.

-

Waste Disposal: All waste containing MOM-Cl must be quenched and disposed of according to institutional and local environmental regulations for carcinogenic materials. A common method to destroy residual MOM-Cl is quenching with a solution of aqueous ammonia.

Troubleshooting and Field Insights

-

Low Yield: The most common cause of low yield is the presence of moisture, which will consume the sodium hydride and hydrolyze the MOM-Cl. Ensure all glassware is rigorously dried and that anhydrous solvents are used.

-

Incomplete Reaction: If the reaction stalls, it may be due to impure NaH or MOM-Cl. A slight excess of both reagents can be added, but care must be taken. The reaction can also be gently warmed (to ~40 °C) to drive it to completion, but this may increase side product formation.

-

Difficult Purification: The mineral oil from the NaH dispersion can sometimes co-elute with the product. If this occurs, a second column chromatography or distillation under high vacuum may be necessary. Alternatively, starting with a mineral oil-free source of NaH can prevent this issue.

Conclusion

The protection of 2-bromo-4-methoxyphenol as its methoxymethyl ether is a reliable and high-yielding transformation that provides a versatile intermediate for further synthetic applications. The protocol described herein, when executed with careful attention to anhydrous conditions and rigorous safety precautions, provides a robust method for accessing 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene. The successful application of this procedure hinges on the purity of the reagents and the strict exclusion of moisture. The final product's identity and purity must be rigorously confirmed by spectroscopic analysis.

References

-

Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]2]

-

Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. Retrieved from [Link]]

-

Berliner, M., & Belecki, K. (2007). IN SITU PREPARATION OF CHLOROMETHYL METHYL ETHER AND OTHER α-CHLORO ETHERS AND THEIR REACTIONS WITH ALCOHOLS. Organic Syntheses, 84, 102. Retrieved from [Link]3]

-

AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]1]

-

Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. Retrieved from [Link]]

-

New Jersey Department of Health. (2007). HAZARD SUMMARY: CHLOROMETHYL METHYL ETHER. Retrieved from [Link]4]

Sources

An In-depth Technical Guide to the Methoxymethylation of 2-bromo-4-methoxyphenol

This guide provides a comprehensive technical overview for the synthesis of 2-bromo-1-(methoxymethoxy)-4-methoxybenzene through the methoxymethylation of 2-bromo-4-methoxyphenol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, offers a detailed experimental protocol, and discusses the critical aspects of reaction setup, execution, and product verification.

Introduction: The Strategic Importance of Phenolic Protection

In the intricate landscape of multi-step organic synthesis, the selective protection of functional groups is a cornerstone of success. Phenols, with their inherent nucleophilicity and acidity, often require temporary masking to prevent unwanted side reactions during subsequent chemical transformations. The methoxymethyl (MOM) ether is a widely employed protecting group for phenols due to its ease of installation and its stability under a range of conditions, particularly basic and organometallic environments. However, it can be readily cleaved under acidic conditions to regenerate the phenol.[1][2]

The substrate of interest, 2-bromo-4-methoxyphenol, is a valuable intermediate in the synthesis of various bioactive natural products and pharmaceutical agents.[3] The presence of the bromine atom provides a handle for cross-coupling reactions, while the phenolic hydroxyl group can be a site for further derivatization. Protecting this hydroxyl group as a MOM ether is a strategic step to enable selective reactions at other positions of the aromatic ring.

Reaction Mechanism and Rationale

The methoxymethylation of a phenol typically proceeds via a Williamson ether synthesis-type mechanism. The choice of reagents and conditions is critical for achieving a high yield and purity of the desired product.

Core Reaction:

Caption: General mechanism for the methoxymethylation of 2-bromo-4-methoxyphenol.

Pillar 1: The Choice of Base - Sodium Hydride (NaH)

For the deprotonation of the phenolic hydroxyl group, a strong, non-nucleophilic base is required. While amine bases like N,N-diisopropylethylamine (DIPEA) can be used, a stronger base like sodium hydride (NaH) is often preferred for phenols to ensure complete and irreversible deprotonation to the corresponding phenoxide.[1][4] This is particularly important as phenols are more acidic than alcohols, but complete deprotonation drives the reaction to completion. The use of NaH also has the advantage of producing hydrogen gas as the only byproduct of the deprotonation step, which is easily removed from the reaction mixture.

Pillar 2: The Electrophile - Methoxymethyl Chloride (MOM-Cl)

Methoxymethyl chloride (MOM-Cl) is a highly reactive electrophile due to the presence of the oxygen atom adjacent to the carbon-chlorine bond, which stabilizes the developing positive charge during the SN2 transition state.[2] This high reactivity allows the reaction to proceed efficiently at low temperatures. However, it is important to note that MOM-Cl is a suspected carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]

Pillar 3: The Solvent - Anhydrous Tetrahydrofuran (THF)

An inert, anhydrous aprotic solvent is essential for this reaction to prevent the quenching of the highly reactive sodium hydride and to avoid hydrolysis of the MOM-Cl. Tetrahydrofuran (THF) is a common choice as it is a good solvent for the phenol and the resulting phenoxide, and it is relatively unreactive under the reaction conditions.

Experimental Protocol

This protocol is a representative procedure based on established methods for the methoxymethylation of substituted phenols. Researchers should adapt this protocol as needed based on their specific experimental setup and monitoring of the reaction progress.

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 2-bromo-4-methoxyphenol | C₇H₇BrO₂ | 203.03 | (e.g., 2.03 g) | 1.0 |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | (e.g., 0.44 g) | 1.1 |

| Methoxymethyl chloride (MOM-Cl) | C₂H₅ClO | 80.51 | (e.g., 0.97 g, 0.85 mL) | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | (e.g., 50 mL) | - |

| Saturated aqueous NH₄Cl | NH₄Cl | 53.49 | As needed | - |

| Diethyl ether (or Ethyl acetate) | C₄H₁₀O | 74.12 | As needed | - |

| Brine (saturated aq. NaCl) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-4-methoxyphenol (1.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times to ensure an inert atmosphere.

-

Dissolution: Add anhydrous THF via syringe and stir the mixture until the phenol is completely dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

-

Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide. The mixture may become a slurry.

-

Addition of MOM-Cl: Cool the reaction mixture back down to 0 °C. Add methoxymethyl chloride (1.2 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess sodium hydride.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (or ethyl acetate) and water. Separate the layers. Extract the aqueous layer twice more with the organic solvent.

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-bromo-1-(methoxymethoxy)-4-methoxybenzene.[2]

Caption: A flowchart of the experimental workflow for the methoxymethylation of 2-bromo-4-methoxyphenol.

Product Characterization

Table 2: Predicted Spectroscopic Data for 2-bromo-1-(methoxymethoxy)-4-methoxybenzene

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.1-7.3 (m, 1H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 5.2 (s, 2H, -O-CH₂-O-), 3.8 (s, 3H, Ar-OCH₃), 3.5 (s, 3H, -O-CH₃) ppm |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 155 (C-OMe), 150 (C-OMOM), 120-125 (Ar-CH), 115-120 (Ar-CH), 110-115 (Ar-C-Br), 95 (-O-CH₂-O-), 56 (Ar-OCH₃), 56 (-O-CH₃) ppm |

| IR (neat) | ν ~ 2950-2850 (C-H stretch), 1590, 1490 (C=C aromatic stretch), 1230 (asym C-O-C stretch), 1040 (sym C-O-C stretch) cm⁻¹ |

| Mass Spec. (EI) | m/z: 246/248 (M⁺, bromine isotopes), 201/203 ([M-OCH₂O]⁺), 186/188 ([M-CH₂OCH₃]⁺) |

Note: These are predicted values and may vary from experimental results.

Safety and Handling

-

2-bromo-4-methoxyphenol: Causes skin and serious eye irritation. May cause respiratory irritation.[6]

-

Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. Handle under an inert atmosphere.[7]

-

Methoxymethyl chloride (MOM-Cl): Highly flammable liquid and vapor. Harmful if swallowed or in contact with skin. Fatal if inhaled. May cause cancer. Handle with extreme caution in a well-ventilated chemical fume hood.[1]

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The methoxymethylation of 2-bromo-4-methoxyphenol is a straightforward and effective method for protecting the phenolic hydroxyl group, enabling further synthetic transformations. The use of sodium hydride as a base and methoxymethyl chloride as the electrophile provides a reliable route to the desired product, 2-bromo-1-(methoxymethoxy)-4-methoxybenzene. Careful attention to anhydrous conditions and safety protocols is paramount for the successful and safe execution of this procedure. The provided protocol and characterization guidelines offer a solid foundation for researchers to incorporate this valuable synthetic step into their research and development programs.

References

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link][1]

-

A Simple and Clean Method for Methoxymethylation of Phenols. (n.d.). Retrieved from [Link][8]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link][9]

-

Google Patents. (n.d.). US3987105A - Process for methoxymethylation of phenolic hydroxyl groups. Retrieved from [5]

-

ResearchGate. (2025). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link][2]

-

NIH. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link][4]

-

PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved from [Link][7]

-

PubChem. (n.d.). Sodium hydride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-methoxyphenol. Retrieved from [Link][6]

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link][10]

-

OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link][1][4]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]

- 6. 2-Bromo-4-methoxyphenol | C7H7BrO2 | CID 297382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. psasir.upm.edu.my [psasir.upm.edu.my]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. MOM Ethers [organic-chemistry.org]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing unparalleled insight into the carbon framework of organic molecules. This guide is designed for the practicing scientist, offering a detailed exploration of the ¹³C NMR spectrum of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene. We move beyond a simple recitation of data, focusing instead on the underlying principles that govern the observed chemical shifts. By understanding the causality behind the spectral data—the interplay of inductive and resonance effects of the bromo, methoxy, and methoxymethoxy substituents—researchers can leverage these principles for the confident characterization of related compounds. This document serves as both a specific reference for the title compound and a practical treatise on spectral interpretation for polysubstituted aromatic systems.

Molecular Structure and Predicted Carbon Environments

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is a polysubstituted aromatic compound featuring a complex interplay of electronic effects. The molecule's asymmetry dictates that all nine carbon atoms reside in unique chemical environments, giving rise to nine distinct signals in a proton-decoupled ¹³C NMR spectrum. The structure, with standardized IUPAC numbering for the aromatic ring, is presented below for clarity in subsequent spectral assignments.

Caption: Molecular structure of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene with carbon numbering.

Predicted ¹³C NMR Spectral Data and Rationale

| Carbon No. | Predicted Chemical Shift (δ, ppm) | Rationale & Dominant Electronic Effects |

| C4 | 155 - 160 | Ipso-C to -OCH₃ : Strongly deshielded by the direct attachment of the electronegative oxygen atom. |

| C1 | 150 - 155 | Ipso-C to -O(MOM) : Strongly deshielded by the direct attachment of the electronegative oxygen atom. |

| C6 | 118 - 122 | Ortho to -O(MOM), Meta to -OCH₃ : Shielded by the strong electron-donating resonance of the -O(MOM) group. |

| C5 | 116 - 120 | Ortho to -OCH₃, Meta to -Br : Shielded by the strong electron-donating resonance of the methoxy group. |

| C2 | 112 - 116 | Ipso-C to -Br : Halogen-substituted carbons appear in this region; influenced by inductive and anisotropic effects. |

| C3 | 102 - 106 | Ortho to -OCH₃, Meta to -O(MOM) : Shielded by the electron-donating resonance of the methoxy group. |

| C7 (-OCH₂O-) | 94 - 98 | Methylene of MOM ether : Characteristic chemical shift for a carbon flanked by two electronegative oxygen atoms. |

| C9 (-OCH₃) | 55 - 57 | Aromatic Methoxy Carbon : Typical range for a methoxy group attached to an aromatic ring.[5][6][7] |

| C8 (-OCH₃) | 55 - 57 | MOM Methoxy Carbon : Aliphatic ether methyl group, expected in a similar range to the aromatic methoxy.[8] |

Scientific Integrity: The Causality of Chemical Shifts

The predicted chemical shifts are not arbitrary; they are a direct consequence of how each substituent electronically perturbs the aromatic ring. A trustworthy spectral assignment relies on understanding these fundamental principles.

Substituent Effects on the Aromatic Core

The chemical shift of a carbon nucleus is highly sensitive to its local electron density. Electron-donating groups (EDGs) increase electron density, particularly at the ortho and para positions, causing the corresponding carbon signals to shift upfield (to lower ppm values), a phenomenon known as shielding. Conversely, electron-withdrawing groups (EWGs) decrease electron density, causing a downfield shift (deshielding).

-

Methoxy (-OCH₃) and Methoxymethoxy (-O(MOM)) Groups : Both are powerful EDGs. The oxygen atom's lone pairs participate in resonance with the aromatic π-system, increasing electron density at the ortho and para carbons. This resonance effect is the dominant factor responsible for the significant shielding of C3, C5, and C6.[1][2] The carbon directly attached to the oxygen (ipso-carbon) is, however, strongly deshielded due to the oxygen's high electronegativity (inductive effect).[9]

-

Bromo (-Br) Group : The bromo substituent has a dual nature. It is inductively withdrawing due to its electronegativity but is a weak resonance donor. Its effect on the aromatic ring carbons is less pronounced than the oxygen-based substituents. The most significant influence of bromine is the so-called "heavy atom effect," which can influence the chemical shift of the directly attached carbon (C2).

Caption: Logical relationship between substituents and their resulting ¹³C NMR chemical shift effects.

A Self-Validating Experimental Protocol

To ensure the acquisition of accurate and reproducible ¹³C NMR data, a robust and self-validating experimental workflow is essential. The following protocol is recommended for the title compound and similar small molecules.

Sample Preparation

-

Dissolution : Accurately weigh approximately 20-30 mg of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.

-

Solvent Selection : Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for non-polar to moderately polar organic compounds and its single, well-defined solvent residual peak at ~77.16 ppm.

-

Internal Standard : Add a small drop of tetramethylsilane (TMS) as the internal reference standard (δ = 0.00 ppm).

-

Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Instrument : A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Experiment : Standard one-pulse ¹³C experiment with proton decoupling (zgpg30 or similar).

-

Tuning and Matching : Tune and match the probe for the ¹³C frequency to ensure maximum signal sensitivity.

-

Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

-

Parameter Optimization :

-

Pulse Angle : Use a 30-45° pulse angle instead of 90° to allow for a shorter relaxation delay.

-

Relaxation Delay (d1) : Set to 2 seconds. This provides a good compromise between signal intensity and experiment time. Quaternary carbons may require a longer delay (5-10 s) for accurate integration, though integration is less critical in ¹³C NMR than peak identification.

-

Acquisition Time (aq) : Set to 1-2 seconds to ensure good data point resolution.

-

Number of Scans (ns) : Accumulate at least 1024 scans to achieve an adequate signal-to-noise ratio, given the low natural abundance of ¹³C.

-

Data Processing and Validation

-

Fourier Transform : Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Correction : Perform automated or manual phase and baseline correction to ensure accurate peak picking.

-

Referencing : Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Validation with DEPT : To confirm assignments, acquire DEPT-135 and DEPT-90 spectra.

-

A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.

-

A DEPT-90 spectrum will only show CH signals.

-

This combination allows for the unambiguous identification of C3, C5, C6 (CH), C7 (CH₂), and C8, C9 (CH₃), thus validating the assignments made from SCS effects.

-

Caption: Experimental workflow for acquiring and validating ¹³C NMR data.

References

-

Kozerski, L., von der Lieth, C. W., & Seebach, D. (1983). 13C-NMR. Spectroscopy of Lithiated Aromatic and Heteroaromatic Compounds—A Review. Helvetica Chimica Acta, 66(5), 1537-1551. Available from: [Link]

-

Fujio, M., McIver, R. T., & Taft, R. W. (1981). Substituent effects on the stability of benzylic cations. A gas-phase study of the relative basicities of substituted benzenes. Journal of the American Chemical Society, 103(14), 4017-4029. Available from: [Link]

-

Lambert, J. B., & Vagenas, A. R. (1981). The gamma-gauche effect. A new probe of conformational transmission. Journal of the American Chemical Society, 103(21), 6398-6403. Available from: [Link]

-

Taft, R. W., & Topsom, R. D. (1987). The nature and analysis of substituent electronic effects. Progress in Physical Organic Chemistry, 16, 1-83. Available from: [Link]

-

Nelson, G. L., & Williams, E. A. (1976). Carbon-13 nuclear magnetic resonance. In Progress in Physical Organic Chemistry (pp. 229-357). John Wiley & Sons, Ltd. Available from: [Link]

-

Duddeck, H. (1986). Halogen-13C substituent chemical shifts in aliphatic and aromatic compounds. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 18, pp. 249-297). Pergamon. Available from: [Link]

-

Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons. Available from: [Link]

-

Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). Available from: [Link]

-

Schulman, E. M., Christensen, K. A., Grant, D. M., & Walling, C. (1974). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 39(19), 2686-2691. Available from: [Link]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Available from: [Link]

-

Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media. Available from: [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

This guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, a substituted aromatic compound relevant in various organic synthesis pathways. The methodologies and interpretative guidance are tailored for researchers, scientists, and drug development professionals who require robust analytical characterization of such molecules.

Introduction and Analytical Rationale

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene (C₉H₁₁BrO₃) is a multifunctional aromatic compound. Its characterization is critical for ensuring purity, identifying byproducts, and confirming structural integrity during synthetic processes. Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and detailed structural information based on the molecule's mass-to-charge ratio (m/z) and its fragmentation patterns.

This document focuses on Electron Ionization (EI) mass spectrometry, a "hard" ionization technique that provides reproducible and structurally informative fragmentation, making it the gold standard for the analysis of volatile and semi-volatile organic compounds under 600 amu.[1][2] The extensive fragmentation patterns generated by EI serve as a molecular fingerprint, which is invaluable for unambiguous compound identification.[2][3]

Physicochemical Properties and Isotopic Signature

Before analysis, understanding the fundamental properties of the analyte is crucial for predicting its behavior in the mass spectrometer.

-

Molecular Formula: C₉H₁₁BrO₃

-

Molecular Weight:

-

Using ⁷⁹Br: 245.99 g/mol

-

Using ⁸¹Br: 247.99 g/mol

-

-

Key Structural Features:

-

A brominated aromatic ring.

-

An anisole-like methoxy group (-OCH₃).

-

A methoxymethyl (MOM) ether protecting group (-OCH₂OCH₃).

-

A defining characteristic of this molecule's mass spectrum is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[4] Consequently, any ion containing a bromine atom will appear as a pair of peaks (a doublet) separated by 2 m/z units, with a relative intensity ratio of approximately 1:1.[4][5] This isotopic signature is a powerful diagnostic tool for tracking bromine-containing fragments throughout the spectrum.

Experimental Methodology: GC-EI-MS Analysis

For a volatile compound like 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical platform. The gas chromatograph separates the analyte from the sample matrix before it enters the ion source.

Sample Preparation Protocol

-

Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble (e.g., Dichloromethane, Ethyl Acetate, or Hexane).

-

Concentration: Prepare a dilute solution of the sample, typically in the range of 10-100 µg/mL. High concentrations can lead to source contamination and detector saturation.

-

Filtration: If the sample contains particulate matter, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

Recommended GC-MS Instrumentation Parameters

The following table outlines a robust starting point for instrumental parameters. Optimization may be required based on the specific instrumentation used.

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic efficiency and is inert. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A standard non-polar column suitable for a wide range of aromatic compounds. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A typical temperature program to ensure good separation and elution of the analyte. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Induces reproducible fragmentation for structural elucidation.[3] |

| Ionization Energy | 70 eV | The standard energy for EI-MS, which generates extensive and library-searchable fragmentation patterns.[3][6] |

| Ion Source Temp. | 230 °C | Prevents condensation of the analyte while minimizing thermal degradation. |

| Quadrupole Temp. | 150 °C | Standard operating temperature to ensure ion stability. |

| Mass Range | 40 - 350 m/z | Covers the molecular ion and all expected fragments. |

| Solvent Delay | 3 minutes | Prevents the high-intensity solvent peak from saturating the detector. |

Data Interpretation: Predicted Fragmentation Pathways

The 70 eV EI process imparts significant excess energy into the molecule, leading to predictable bond cleavages.[3] The fragmentation of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is dictated by the relative stability of the resulting ions and neutral losses.

The Molecular Ion (M⁺•)

The molecular ion peak is expected at m/z 246/248 . This doublet, with its ~1:1 intensity ratio, confirms the presence of one bromine atom in the intact molecule.[4] Aromatic compounds typically show a prominent molecular ion peak due to the stability of the benzene ring.[7]

Key Fragmentation Mechanisms

The primary fragmentation pathways involve the cleavage of the ether linkages, as these are generally weaker than the bonds within the aromatic ring.

-

Loss of the Methoxymethyl Radical (•CH₂OCH₃): This is a highly characteristic fragmentation for MOM-protected phenols. The cleavage of the C-O bond results in the loss of a 45 Da neutral fragment.

-

[M - 45]⁺: This will produce a prominent ion at m/z 201/203 . This fragment corresponds to the 2-bromo-4-methoxyphenoxy cation.

-

-

Loss of a Methyl Radical (•CH₃): Cleavage of a methyl group, most likely from the methoxy group on the ring, results in the loss of 15 Da.

-

[M - 15]⁺: This generates an ion at m/z 231/233 .

-

-

Loss of a Methoxy Radical (•OCH₃): Cleavage of the methoxy group from the aromatic ring leads to the loss of 31 Da. This is a common pathway for anisole-type compounds.[8]

-

[M - 31]⁺: This produces an ion at m/z 215/217 .

-

-

Loss of Bromine Radical (•Br): The cleavage of the C-Br bond results in the loss of 79 or 81 Da.[9]

-

[M - 79/81]⁺: This will result in a single peak (no isotopic pattern) at m/z 167 . The absence of the bromine doublet for this fragment is a key confirmation of this pathway.

-

-

Secondary Fragmentation: The initial fragments can undergo further fragmentation. For example, the [M - 45]⁺ ion (m/z 201/203) can subsequently lose a methyl radical (•CH₃) to form an ion at m/z 186/188 .

Summary of Expected Ions

The following table summarizes the primary ions expected in the EI mass spectrum.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Notes |

| 246 / 248 | [C₉H₁₁BrO₃]⁺• | - | Molecular Ion (M⁺•) , characteristic 1:1 Br isotopic pattern. |

| 231 / 233 | [C₈H₈BrO₃]⁺ | •CH₃ (15 Da) | Loss of a methyl radical. |

| 215 / 217 | [C₈H₈BrO₂]⁺ | •OCH₃ (31 Da) | Loss of the methoxy radical from the ring. |

| 201 / 203 | [C₇H₆BrO₂]⁺ | •CH₂OCH₃ (45 Da) | Base Peak Candidate . Loss of the methoxymethyl radical. |

| 186 / 188 | [C₆H₃BrO₂]⁺• | •CH₂OCH₃, •CH₃ | Secondary fragmentation; loss of methyl from the m/z 201/203 ion. |

| 167 | [C₉H₁₁O₃]⁺ | •Br (79/81 Da) | Loss of the bromine atom; peak will be a singlet. |

| 77 | [C₆H₅]⁺ | Multiple losses | Phenyl cation, a common fragment for benzene derivatives, though may be low intensity.[10] |

Visualization of Fragmentation Pathways

To illustrate the logical flow of molecular fragmentation, the following diagram outlines the primary pathways originating from the molecular ion.

Caption: Predicted EI-MS fragmentation pathways for 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.

Conclusion

The mass spectrometry analysis of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene via GC-EI-MS provides a wealth of structural information. By understanding the fundamental principles of fragmentation for aromatic ethers and halogenated compounds, a detailed and confident structural elucidation is achievable. The key diagnostic features are the molecular ion doublet at m/z 246/248 and the prominent fragment ion at m/z 201/203, resulting from the loss of the methoxymethyl radical. This guide serves as a practical resource for designing experiments and interpreting the resulting data with a high degree of scientific rigor.

References

- Mass spectrometric study on the fragmentation of anisole. (1997).

- Wavelength-dependent fragmentation in the resonance-enhanced ionization of bromobenzene. American Institute of Physics.

-

Electron ionization . Wikipedia. [Link]

- Mass Spectrometry: Fragment

-

Mass Spectrometry: Aromatic Compound Fragmentation . (2024). JoVE. [Link]

-

Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters . (2025). Rapid Communications in Mass Spectrometry. [Link]

-

Mass spectrum of methoxymethane (dimethyl ether) . (n.d.). Doc Brown's Chemistry. [Link]

-

Solved: This is the mass spectrum for anisole . (2019). Chegg.com. [Link]

-

2-Bromo-4-methoxy-1-methylbenzene . PubChem. [Link]

- Interpret

-

Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones . (2025). ResearchGate. [Link]

- Electron Ionization in GC-MS: The Gold Standard for Vol

-

Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV . (n.d.). ResearchGate. [Link]

-

Electron Ionization for GC–MS . (n.d.). LCGC International. [Link]

- Ionization Methods in Organic Mass Spectrometry. (n.d.).

-

Benzene, 1-bromo-4-methoxy- . NIST WebBook. [Link]

-

Mass Spectrometry and Isotopes . (2018). YouTube. [Link]

-

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene . PubChem. [Link]

-

Benzene, 1-bromo-4-methoxy- . NIST WebBook. [Link]

Sources

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. asdlib.org [asdlib.org]

- 5. youtube.com [youtube.com]

- 6. as.uky.edu [as.uky.edu]

- 7. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 8. Solved This is the mass spectrum for anisole | Chegg.com [chegg.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

IR spectrum of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

An In-Depth Technical Guide to the Infrared Spectrum of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Abstract

Molecular Structure and Spectroscopic Significance

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is a multi-functionalized aromatic compound. Its structure features a benzene ring substituted with a bromine atom, a methoxy group (-OCH₃), and a methoxymethyl ether (-OCH₂OCH₃), a common protecting group for phenols.[1] Each of these functional groups possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies. Therefore, IR spectroscopy serves as a powerful and non-destructive tool to confirm the successful synthesis and purity of this molecule by verifying the presence of each key structural component.

Caption: Molecular structure of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.

Predictive Analysis of Vibrational Modes

The IR spectrum of an organic molecule is the sum of its parts. By analyzing the expected contributions from each functional group, we can build a reliable predictive model of the full spectrum.

Aromatic Ring Vibrations (1,2,4-Trisubstituted)

-

C-H Stretching: The aromatic C-H bonds will produce weak to medium absorption bands in the region of 3100-3000 cm⁻¹.[2]

-

C=C Stretching (In-Ring): The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of characteristic peaks. Typically, two to four sharp bands of variable intensity are observed between 1620 cm⁻¹ and 1450 cm⁻¹. For a substituted anisole derivative, prominent peaks are expected near 1570 cm⁻¹ and 1460 cm⁻¹.[2]

-

C-H Out-of-Plane (OOP) Bending: The substitution pattern on a benzene ring strongly dictates the position of strong C-H OOP bending vibrations. For a 1,2,4-trisubstituted ring, which has two adjacent free hydrogens, a strong absorption band is expected in the 880-800 cm⁻¹ range.[3] This is a highly diagnostic feature.

Aliphatic C-H Group Vibrations

The molecule contains three distinct aliphatic C-H environments: the aryl methoxy group (-O-CH₃), the MOM ether's terminal methyl group (-O-CH₃), and the MOM ether's methylene bridge (-O-CH₂-O-).

-

C-H Stretching: These groups will exhibit multiple medium-to-strong stretching bands in the 3000-2800 cm⁻¹ region. Specifically, the O-CH₃ groups are known to show characteristic stretches between 2830-2815 cm⁻¹.[4][5] The methylene group will also contribute absorptions in this range.

Ether Linkage Vibrations (C-O Stretching)

This region is arguably the most information-rich for confirming the molecule's identity, as it contains two different types of ether linkages.

-

Aryl-Alkyl Ether (Ar-O-CH₃): This linkage is characterized by a strong, asymmetric C-O-C stretching band typically found around 1240 cm⁻¹.[2] A corresponding symmetric stretch, usually weaker, appears in the 1050-1020 cm⁻¹ range.[2]

-

Acetal Ether (-O-CH₂-O-CH₃): The methoxymethyl (MOM) ether is an acetal, which displays very strong and characteristic C-O stretching absorptions due to the coupling of vibrations in the C-O-C-O-C system. Multiple strong, complex bands are expected in the 1150-1060 cm⁻¹ region.[4][6] The presence of these prominent peaks is a definitive indicator of the MOM group.

Carbon-Bromine Vibration

-

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to produce a weak to medium intensity band in the low-frequency fingerprint region, typically between 680-500 cm⁻¹.[3] Its precise location can be influenced by coupling with other vibrations.

Summary of Predicted IR Absorption Bands

The following table consolidates the predicted vibrational frequencies, their expected intensities, and the corresponding functional group assignments for 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic Ring |

| 3000 - 2815 | Medium-Strong | C-H Stretch | Aliphatic (-OCH₃, -OCH₂O-) |

| ~1570, ~1460 | Medium-Sharp | C=C Stretch | Aromatic Ring |

| ~1240 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether (Ar-O-CH₃) |

| 1150 - 1060 | Very Strong, Complex | C-O-C-O-C Stretch | Acetal (MOM Ether) |

| ~1040 | Medium | Symmetric C-O-C Stretch | Aryl-Alkyl Ether (Ar-O-CH₃) |

| 880 - 800 | Strong | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring |

| 680 - 500 | Weak-Medium | C-Br Stretch | Aryl Bromide |

Experimental Protocol: ATR-FTIR Spectroscopy

To empirically validate the predicted spectral features, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the recommended technique due to its minimal sample preparation requirements and high reproducibility.

Objective: To obtain a high-resolution infrared spectrum of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene in the 4000-400 cm⁻¹ range.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically >30 minutes).

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

ATR Crystal Cleaning (Pre-Analysis):

-

Thoroughly clean the surface of the diamond ATR crystal.

-

Wipe the crystal with a soft, lint-free swab soaked in a volatile solvent (e.g., isopropanol or acetone).

-

Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum (scan).

-

Causality: This step is essential as it measures the ambient conditions (atmosphere, instrument optics, and the ATR crystal itself). The instrument software will automatically ratio the sample spectrum against this background, effectively subtracting any interfering signals and generating a clean transmittance or absorbance spectrum of the sample alone.

-

Typical parameters: 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small amount of the 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene sample directly onto the center of the ATR crystal. If the sample is a solid, ensure sufficient contact by applying pressure with the built-in press. If it is a liquid or oil, a single drop is sufficient.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same acquisition parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

-

-

Data Processing and Cleaning (Post-Analysis):

-

After the scan is complete, clean the sample from the ATR crystal using the same procedure as in Step 2.

-

Process the collected spectrum using the instrument software. Apply an ATR correction if necessary to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Label all significant peaks with their corresponding wavenumbers.

-

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Conclusion

The infrared spectrum of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is rich with diagnostic information that allows for unambiguous structural confirmation. The key identifiers are the combination of aromatic C-H and C=C vibrations, the characteristic out-of-plane bending for a 1,2,4-trisubstituted ring, the strong and complex C-O stretching region showcasing both aryl-alkyl ether and acetal (MOM ether) functionalities, and the low-frequency C-Br stretch. By following the detailed predictive analysis and the robust experimental protocol provided in this guide, researchers can confidently identify and characterize this important synthetic intermediate.

References

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methoxymethane (dimethyl ether). Retrieved from [Link]

-

Enrique, A., et al. (2022). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. ACS Earth and Space Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methoxyethane (ethyl methyl ether). Retrieved from [Link]

-

Zhao, Y., et al. (n.d.). Supporting Information for Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journals. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-methoxy-1-methylbenzene. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromo-3-nitroanisole. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromoanisole. Retrieved from [Link]

-

MDPI. (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-4-methoxy-1-methylbenzene [Vapor Phase IR]. Retrieved from [Link]

-

ACS Earth and Space Chemistry. (2022). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. Retrieved from [Link]

-

Grokipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

-

In-Soon, K. (1960). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Oregon State University. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 4. C2H6O CH3OCH3 infrared spectrum of methoxymethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

A comprehensive analysis of the physical, chemical, and spectroscopic properties of a key intermediate in organic synthesis.

Introduction

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is a substituted aromatic compound of significant interest to researchers and scientists in the field of organic chemistry and drug development. Its unique arrangement of a bromine atom, a methoxy group, and a methoxymethyl (MOM) ether on the benzene ring provides a versatile scaffold for the synthesis of more complex molecules. The bromine atom serves as a handle for various cross-coupling reactions, while the MOM group offers a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific acidic conditions. This guide provides a detailed overview of the known physical and chemical properties of this compound, compiled from available scientific literature and databases.

Chemical Structure and Properties

The structural formula of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is presented below, along with a summary of its key chemical and physical properties in Table 1.

Chemical Structure:

An In-depth Technical Guide to the Stability of 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene Under Acidic Conditions

Abstract

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is a valuable synthetic intermediate, frequently employed in the construction of complex molecular architectures in pharmaceutical and materials science. Its utility is intrinsically linked to the strategic use of the methoxymethyl (MOM) ether as a protecting group for the phenolic hydroxyl. This guide provides a comprehensive technical analysis of the compound's stability, with a specific focus on the acid-catalyzed cleavage of the MOM ether. We will explore the underlying reaction mechanism, kinetic influences, and provide field-proven experimental protocols for both assessing stability and executing controlled deprotection. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals, enabling a predictive understanding and strategic application of this versatile building block.

Introduction to 2-Bromo-4-methoxy-1-(methoxymethoxy)benzene

Chemical Identity and Properties

2-Bromo-4-methoxy-1-(methoxymethoxy)benzene is an aromatic compound featuring a phenol protected as a methoxymethyl (MOM) ether. The presence of the bromo, methoxy, and MOM ether functionalities makes it a polyfunctional building block for further synthetic transformations, such as cross-coupling reactions, lithiation-substitution, and electrophilic aromatic substitution, after deprotection of the phenol.

| Property | Value |

| Molecular Formula | C₉H₁₁BrO₃ |

| Molecular Weight | 247.09 g/mol [1] |

| Appearance | Typically a colorless to pale yellow oil or solid |

| Key Functional Groups | Aryl bromide, Methoxy ether, Methoxymethyl (MOM) acetal |

The Methoxymethyl (MOM) Ether as a Phenolic Protecting Group

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. The MOM group is a popular choice for protecting alcohols and phenols due to its ease of installation and, critically, its distinct cleavage conditions.[2][3] It is stable to a wide array of non-acidic reagents, including strong bases, organometallics, and many oxidizing and reducing agents, but can be selectively removed under acidic conditions.[2][4] This orthogonality is paramount in complex synthetic campaigns.

The Chemistry of Acid-Mediated MOM Group Cleavage